5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic organic compound that belongs to the class of pyrazolo-pyrimidines. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. Its structure comprises a pyrazole ring fused with a pyrimidine moiety, along with a benzyl and a 4-chlorophenyl substituent.
The compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a pyrazolo-pyrimidine derivative. Its molecular formula is , and it has a molecular weight of approximately 300.77 g/mol. The compound's unique structure allows for diverse chemical reactivity and biological interactions.
The synthesis of 5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of appropriate hydrazones with carbonyl compounds under acidic conditions.
The molecular structure of 5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be represented as follows:
The structural representation can be visualized using molecular modeling software or through chemical drawing tools that highlight the connectivity of atoms within the compound.
5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
The mechanism of action for compounds like 5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one often involves interaction with specific biological targets:
The physical and chemical properties of 5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one include:
These properties are crucial for determining the handling and application of the compound in laboratory settings.
5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one finds applications in various scientific fields:
Research continues to explore its full potential in therapeutic applications and its role in advancing medicinal chemistry.
The construction of the pyrazolo[3,4-d]pyrimidin-4-one core relies on regioselective cyclocondensation reactions, where precursor selection dictates ring closure specificity. A common approach involves reacting 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile with formamide or formic acid under reflux conditions. This promotes intramolecular cyclization via nucleophilic attack of the exocyclic amino group on the nitrile carbon, followed by dehydration to yield the pyrimidinone ring. Alternatively, thiourea-mediated cyclocondensation offers a robust pathway: refluxing N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide with thiourea in ethanol, catalyzed by sodium ethoxide, generates the 6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidine scaffold. Subsequent desulfurization or oxidative steps then yield the desired 4-one derivative. Key to regiocontrol is the electron-withdrawing nature of the 3-carboxamide group in the precursor, which enhances electrophilicity at the C4 position, ensuring selective pyrimidine ring formation at the [3,4-d] junction rather than alternative [4,3-d] isomers. Spectroscopic confirmation (IR: ν 1681 cm⁻¹ for C=O; ¹H NMR: δ 11.46–12.40 ppm for ring NH) validates successful cyclization [6] [9].
Incorporation of the 4-chlorophenyl moiety at N1 and the benzyl group at C5 is achieved through sequential nucleophilic aromatic substitution (SNAr) and alkylation strategies. The 4-chlorophenyl group is typically introduced early by reacting 5-aminopyrazole derivatives with 1-chloro-4-iodobenzene under Ullmann conditions (CuI, K₂CO₃, DMSO, 120°C), exploiting the para-chlorine’s activation towards nucleophilic displacement. This installs the aryl group at the pyrazole N1 position prior to cyclocondensation. For C5 functionalization, benzylation occurs post-cyclization via SN2 reaction: the sodium salt of the pyrazolopyrimidinone core (generated with NaH in THF) reacts with benzyl chloride at 0–25°C. The C5 position exhibits enhanced nucleophilicity due to adjacent ring nitrogens, facilitating efficient alkylation. Alternatively, pre-functionalized precursors like N-(4-(4-chlorobenzylidene)-4H-pyrazol-3-yl)benzamide allow simultaneous incorporation of both substituents during cyclocondensation, reducing steps but requiring precise stoichiometry to avoid di-alkylation [5] [10].
One-pot multicomponent reactions (MCRs) significantly streamline synthesis, minimizing purification steps and improving atom economy. For this compound, optimized protocols involve triethylamine (TEA)-catalyzed condensation in DMF at 120°C. A representative one-pot sequence combines:
Table 1: Solvent Optimization in One-Pot MCRs
Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
Ethanol (no catalyst) | Reflux | 48 | <5 |
DMF/TEA | 120 | 10 | 82 |
Acetonitrile/TEA | 82 | 12 | 68 |
Solvent-free fusion | 75 | 1.25 | 72 |
Toluene/TEA | 110 | 14 | 45 |
The synthesized core serves as a versatile scaffold for diversification via electrophilic substitution or transition-metal-catalyzed couplings. Key strategies include:
Table 2: Post-Functionalization Routes and Outcomes
Reaction Type | Reagents/Conditions | Product Class | Application Relevance |
---|---|---|---|
Knoevenagel | Furfural, AcOH/piperidine, Δ | Arylidene derivatives | Extended π-system for EGFR binding |
Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 3-Biarylpyrazolopyrimidinones | Kinase inhibition [9] |
Heteroannulation | Chloroacetic acid, NaOAc, AcOH | Thiazolopyrimidine fused rings | Anticancer activity [6] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1